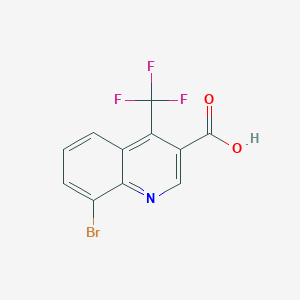

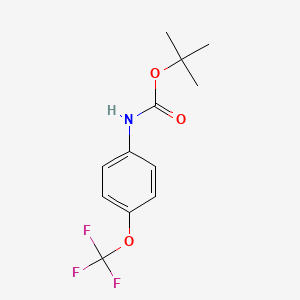

叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯

概述

描述

Enantioselective Synthesis Analysis

The enantioselective synthesis of tert-butyl carbamates has been explored in the context of creating intermediates for potent CCR2 antagonists. A key step in this process is the iodolactamization, which yields a highly functionalized compound. This method has been optimized to increase efficiency, demonstrating the potential for tert-butyl carbamates in medicinal chemistry applications .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various spectroscopic techniques and computational methods. For instance, tert-Butyl N-(thiophen-2yl)carbamate has been analyzed through vibrational frequency analysis, FT-IR, and DFT studies. These studies have provided insights into the optimized geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can undergo nucleophilic substitutions and radical reactions, which allow for the modification of the benzene ring and the introduction of various functional groups. These reactions are facilitated by the tert-butyloxycarbonylazo group, which enables the generation of aryl radicals under specific conditions . Additionally, tert-butyl carbamates can be used as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-trifluoromethylcarbamate exhibits an unusually short N-CF3 bond and a lengthened N-C(O2) bond, which may affect its reactivity and interaction with other molecules. These properties are important for the development of novel compounds with potential applications in various fields, including drug discovery .

Case Studies and Applications

Several case studies highlight the applications of tert-butyl carbamates. For instance, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent showcases the utility of tert-butyl carbamates in introducing fluorine atoms into molecules, which is highly desirable in pharmaceuticals and agrochemicals . Furthermore, tert-butyl carbamates have been used to synthesize hydrolytically stable alkylsilyl derivatives for gas chromatography, demonstrating their potential in analytical chemistry .

科学研究应用

合成和溶液性质

叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯参与了具有低聚乙二氧基链的新型苄基醚树枝状聚合物的合成。这些化合物,包括叔丁基 3,5-双{2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基}苯基氨基甲酸酯等衍生物,已经研究了它们的溶液性质和热敏性,表明在材料科学中具有潜在的应用(邓金根,2013)。

有机合成构建模块

在有机合成中,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,与叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯相关,用作 N-(Boc)-保护的亚硝酮。这些化合物已用于与有机金属的反应,以产生 N-(Boc)羟胺,展示了它们作为合成有机化学中多功能构建模块的效用(Xavier Guinchard 等,2005)。

酶促动力学拆分

该化合物已用于酶促动力学拆分过程中。例如,叔丁基 2-(1-羟乙基)苯基氨基甲酸酯,一种相关化合物,通过脂肪酶催化的酯交换反应进行拆分,从而产生光学纯的非对映异构体。这表明其在手性合成和药物中间体领域的潜力(Leandro Piovan 等,2011)。

抗菌活性研究

叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯的衍生物已被合成并评估其抗菌性能。例如,合成了新的叔丁基 2-(取代苯甲酰胺)苯基氨基甲酸酯化合物,并显示出有希望的抗炎活性,并通过计算机对接研究进行了评估(Shankar Bhookya 等,2017)。

化学结构和键合研究

研究还集中在叔丁基 N-三氟甲基氨基甲酸酯(一种类似化合物)的化学结构和键合特性上。这些研究提供了对分子结构的见解,包括键长和氢键模式,这对于理解化合物的反应性和稳定性至关重要(D. Brauer 等,1988)。

亲核取代和自由基反应

叔丁基苯基偶氮羧酸酯,与叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯密切相关,用于亲核取代和自由基反应。这些过程修饰了苯环,并证明了该化合物在有机合成中的多功能性(Hannelore Jasch 等,2012)。

衍生物的合成和抗菌活性

已经对叔丁基氨基甲酸酯(在结构上类似于叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯)的衍生物的合成进行了研究。这些衍生物已被研究其抗菌活性,突出了其在药物化学中的潜在应用(A. Ghoneim 和 S. Mohamed,2013)。

农药合成的关键中间体

甲基(4-三氟甲氧基)苯基氨基甲酸酯,一种在结构上与叔丁基 4-(三氟甲氧基)苯基氨基甲酸酯相关的关键中间体,已被合成用于农药生产。这一应用展示了其在农业化学中的作用(Jiafu Zhang 等,2011)。

安全和危害

属性

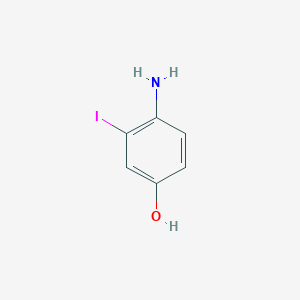

IUPAC Name |

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHZUDDBCMQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458452 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate | |

CAS RN |

212696-37-2 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)